molecular formula C15H22N4O3 B3010434 N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034579-89-8

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B3010434
CAS No.: 2034579-89-8
M. Wt: 306.366
InChI Key: XIBORYUCVIMRMB-UHFFFAOYSA-N
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Description

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a useful research compound. Its molecular formula is C15H22N4O3 and its molecular weight is 306.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is used as a precursor or component in the synthesis of compounds with notable antimicrobial activity. For instance, studies have shown the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds have demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid, highlighting the chemical's potential in creating effective antimicrobial agents (Hossan et al., 2012).

Anticonvulsant Properties

Another application involves its use in synthesizing derivatives for anticonvulsant therapy. Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has identified potential anticonvulsant agents, with studies showing moderate activity in rat models. These findings suggest that compounds derived from this compound could offer new avenues for epilepsy treatment and management (Severina et al., 2020).

Insecticidal Activities

Furthermore, the compound plays a role in the development of insecticides. Pyridine derivatives synthesized using this chemical structure have shown significant toxicity against pests like the cowpea aphid, Aphis craccivora Koch. This indicates its potential in agricultural applications for controlling pest populations and protecting crops (Bakhite et al., 2014).

Molecular Docking and Biological Screening

Its derivatives have been subject to molecular docking and biological screening, revealing potential antibacterial, antifungal, and anthelmintic activities. Such studies underscore the chemical's utility in discovering new therapeutic agents with broad-spectrum biological activities (Khan et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to assess these risks .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve testing its biological activity and evaluating its safety profile .

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-10-8-14(18-11(2)17-10)22-13-4-6-19(7-5-13)15(21)9-16-12(3)20/h8,13H,4-7,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBORYUCVIMRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.